1,4-Dihydroxy-5-nitroanthracene-9,10-dione

Description

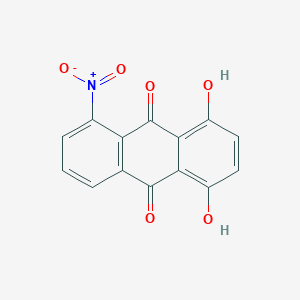

1,4-Dihydroxy-5-nitroanthracene-9,10-dione is a nitro-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1 and 4 and a nitro group at position 3. Anthraquinones are renowned for their biological activities, particularly in anticancer therapies, due to their ability to intercalate DNA and generate reactive oxygen species (ROS) . The nitro group in this compound may enhance redox activity, influencing cytotoxicity and interaction with biological targets .

Properties

CAS No. |

27573-16-6 |

|---|---|

Molecular Formula |

C14H7NO6 |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

1,4-dihydroxy-5-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO6/c16-8-4-5-9(17)12-11(8)13(18)6-2-1-3-7(15(20)21)10(6)14(12)19/h1-5,16-17H |

InChI Key |

PYFMQENJTJWYPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reaction Conditions: Usually performed at low temperatures (0–25°C) to control regioselectivity and prevent over-nitration.

- Outcome: Selective nitration at the 5-position of anthraquinone derivatives, yielding mono- or di-nitro derivatives, including 1,4-dihydroxy-5-nitroanthracene-9,10-dione.

Limitations:

- Regioselectivity may be challenging due to multiple reactive sites.

- Over-nitration can lead to poly-nitrated by-products.

Functionalization of Anthraquinones via Halogenation and Subsequent Substitution

Halogenation of anthraquinones, especially at the 9,10-positions, provides versatile intermediates for further functionalization.

Method:

- Starting Material: Anthraquinone or derivatives like 9,10-dibromoanthracene.

- Reaction: Treatment with bromine or chlorine in acetic acid or other solvents to introduce halogen substituents selectively at the 9,10-positions.

- Subsequent Steps: Silver ion-assisted solvolysis or nucleophilic substitution to replace halogens with hydroxyl or amino groups.

Research Data:

- A four-step synthetic route starting from 9,10-dibromoanthracene has been reported, involving halogenation, solvolysis, and oxidation steps, leading to this compound with high efficiency.

Multi-step Synthesis via Oxidation and Nucleophilic Substitution

Oxidation of anthracene derivatives to anthraquinones, followed by targeted substitution, forms a core strategy:

Key Steps:

- Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to oxidize anthracene derivatives to anthraquinones.

- Selective Nucleophilic Substitution: Direct oxidative nucleophilic substitution of hydrogen (ONSH) or vicarious nucleophilic substitution (VSN) with acetoacetic ester or other nucleophiles.

Example:

- Reaction of 1,4-dihydroxy-2-nitroanthracene-9,10-dione with acetoacetic ester under mild conditions yields functionalized derivatives, including the nitro-substituted compound of interest.

Summary of Synthetic Routes with Data Table

Notes and Considerations

- Selectivity: Achieving regioselectivity, especially for the nitro group at the 5-position, often requires controlled reaction conditions and specific directing groups.

- Yield Optimization: Use of catalysts like indium bromide or PCC can improve yields and selectivity.

- Safety: Nitration reactions involve highly corrosive acids and should be performed with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,4-Dihydroxy-5-nitroanthracene-9,10-dione and its derivatives. Research indicates that this compound can interstrand crosslink DNA, which is a mechanism that can lead to cancer cell death. For instance, certain derivatives of anthraquinones have shown significant cytotoxicity against ovarian cancer cell lines (A2780), with IC₅₀ values ranging from 24 to 484 nM . This suggests that modifications to the anthraquinone structure can enhance their anticancer activity.

Mechanism of Action

The mechanism by which these compounds exert their effects involves the unwinding of supercoiled DNA and the inhibition of topoisomerase enzymes. These actions prevent cancer cells from replicating effectively, leading to cell death. The ability to target specific DNA structures makes these compounds valuable in developing new cancer therapies .

Analytical Chemistry

Chromatographic Applications

this compound is also utilized in analytical chemistry for its properties that facilitate separation techniques. It can be effectively analyzed using high-performance liquid chromatography (HPLC), which allows for the isolation of impurities and the study of pharmacokinetics. The development of scalable methods for its analysis enhances its applicability in both research and industrial settings .

Material Science

Dye Production

This compound serves as an important intermediate in the synthesis of dyes. Its structural characteristics allow it to be modified into various dye formulations that are used in textile and material applications. The production process involves nitration and hydrolysis steps that yield high-purity products suitable for commercial use .

-

Synthesis and Biological Evaluation

A study conducted on novel anthraquinones demonstrated that derivatives of this compound exhibited significant anticancer activity through their ability to interact with DNA and inhibit critical cellular processes . -

Dye Synthesis Process

The production process for 5-nitro-1,4-dihydroxy-anthraquinone illustrates the chemical transformations necessary to obtain high-purity dye intermediates through nitration and hydrolysis techniques .

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Target Compound

- Substituents : 1,4-dihydroxy, 5-nitro.

- Molecular Weight: ~315.23 (calculated from inferred formula C₁₄H₇NO₆).

- Key Functional Groups: Hydroxyl (electron-donating), nitro (electron-withdrawing), and quinone (redox-active) moieties .

Analog Compounds

1,4-Diaminoanthracene-9,10-dione Substituents: 1,4-diamino. Molecular Weight: 238.23 . Comparison: Amino groups improve solubility and DNA intercalation but reduce redox activity compared to nitro groups.

1,4-Dimethoxyanthracene-9,10-dione

- Substituents: 1,4-dimethoxy.

- Molecular Weight: 268.26 (estimated).

- Comparison : Methoxy groups enhance lipophilicity and stability but diminish biological activity due to reduced hydrogen-bonding capacity .

Benzo[g]phthalazine-5,10-diones

- Substituents: Heterocyclic nitrogen atoms replacing carbons in the anthracene backbone.

- Comparison : The diaza substitution reduces DNA binding affinity but maintains cytotoxicity via alternative mechanisms (e.g., topoisomerase inhibition) .

Mitoxantrone Substituents: 1,4-dihydroxy, 5,8-bis[2-(2-hydroxyethylamino)ethylamino]. Molecular Weight: 517.41. Comparison: Bulky side chains enhance DNA intercalation and clinical efficacy but increase molecular complexity and synthesis challenges .

Physicochemical Properties

| Property | 1,4-Dihydroxy-5-nitroanthracene-9,10-dione | 1,4-Diaminoanthracene-9,10-dione | Mitoxantrone |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~1.8 | 0.5 |

| Solubility | Low (hydroxy and nitro groups) | Moderate (amino groups) | High (polar side chains) |

| Stability | Sensitive to redox reactions | Stable under basic conditions | High |

Key Insight: Nitro groups reduce solubility compared to amino derivatives but improve redox activity, critical for quinone-based therapies .

Biological Activity

1,4-Dihydroxy-5-nitroanthracene-9,10-dione (often referred to as Dihydroxy-Nitro-Anthraquinone) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl (-OH) and nitro (-NO₂) groups attached to an anthraquinone backbone. This configuration imparts distinct chemical properties that are crucial for its biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₉N₁O₅ |

| Molecular Weight | 269.21 g/mol |

| Functional Groups | Hydroxyl, Nitro |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl groups facilitate hydrogen bonding with biomolecules, enhancing its reactivity and biological efficacy.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 3.17 μM against KB cancer cells . This suggests a strong inhibitory effect on cell proliferation.

- Mechanisms of Action : The compound induces apoptosis through multiple pathways, including the suppression of the Akt signaling pathway. This was evidenced in studies where it inhibited tumor growth in nude mice by promoting apoptotic processes .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

- Inhibition Studies : It has been reported to exhibit activity against Gram-positive bacteria and some fungi. The presence of hydroxyl groups enhances its interaction with microbial cell membranes .

Synergistic Effects

Recent research indicates that this compound may enhance the efficacy of other chemotherapeutic agents. For example:

- Combination Therapy : When used in conjunction with methotrexate or 5-fluorouracil, it significantly increased their cytotoxic effects on resistant cancer cell lines .

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on human breast cancer cells. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through mitochondrial dysfunction without direct DNA intercalation .

Environmental Impact Study

In another context, research focused on the bioremediation capabilities of this compound in degrading polycyclic aromatic hydrocarbons (PAHs). The compound was shown to enhance the degradation rates of PAHs in contaminated soils by stimulating microbial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dihydroxy-5-nitroanthracene-9,10-dione, and how do reaction conditions influence yield and purity?

- Methodology :

-

Route 1 : Nitration of 1,4-dihydroxyanthracene-9,10-dione using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by quenching in ice. Monitor regioselectivity via HPLC to confirm 5-nitro substitution .

-

Route 2 : Fluoride substitution pathways (e.g., ipso substitution with diamines) adapted from related anthraquinones. Use anhydrous DMF as solvent and K₂CO₃ as base at 80°C for 12 hours .

-

Key considerations : Purity is highly sensitive to nitro group positioning; optimize stoichiometry (1:1.2 anthraquinone:nitrating agent) to minimize byproducts like 1,8-dinitro derivatives.

- Data Table :

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|---|

| Nitration (Route 1) | 0–5 | 62–68 | ≥95% | 1,8-dinitro (3–5%) |

| Ipso Substitution | 80 | 75–82 | ≥98% | Unreacted diamine (traces) |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodology :

- UV-Vis : Confirm π→π* transitions of the anthraquinone core (λmax ~ 250–400 nm). Nitro groups cause redshift (~20 nm) compared to non-nitrated analogs .

- FTIR : Identify O–H stretching (3200–3400 cm⁻¹), C=O (1670 cm⁻¹), and NO₂ asymmetric stretching (1520 cm⁻¹) .

- HPLC : Use C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .

- Validation : Cross-reference with computational models (e.g., DFT for vibrational modes) to resolve spectral ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods due to potential respiratory irritation (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (H400/H410) .

- Storage : Keep in amber glass vials at –20°C under argon to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental and computational models for nitro-substituted anthraquinones?

- Approach :

- Case Study : Discrepancies in NO₂ vibrational modes (FTIR vs. DFT) may arise from solvent effects or crystal packing. Perform solid-state NMR to assess intermolecular interactions .

- Mitigation : Use polarizable continuum models (PCM) in DFT simulations to account for solvent (e.g., DMSO) effects .

Q. What strategies optimize the biological activity of this compound derivatives as telomerase inhibitors?

- Experimental Design :

- Structural Modifications : Introduce -(CH₂)₂-piperidine side chains via amidation to enhance DNA intercalation and telomerase binding (telIC₅₀ = 4–11 µM) .

- Cytotoxicity Assays : Compare IC₅₀ values in MCF-7 (breast cancer) vs. HEK293 (normal) cells to assess selectivity (target IC₅₀ ratio >5:1) .

- Data Table :

| Derivative | telIC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Parent Compound | 22.3 | 18.7 | 1.2 |

| -(CH₂)₂-piperidine | 6.8 | 35.4 | 5.2 |

Q. How do solvent and catalyst choices impact the scalability of ipso substitution reactions in anthraquinone functionalization?

- Analysis :

- Catalyst Screening : Pd/C (5% wt) in ethanol achieves >90% conversion but requires post-reaction filtration. Homogeneous catalysts (e.g., CuI) reduce steps but lower yields (~70%) .

- Solvent Effects : Anhydrous DMF enhances nucleophilicity of diamines but complicates purification. Switch to THF for easier solvent removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.